![molecular formula C7H4FNO B11921933 4-Fluorobenzo[d]isoxazole CAS No. 1260751-84-5](/img/structure/B11921933.png)
4-Fluorobenzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzo[d]isoxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the isoxazole family, which is known for its significant biological and pharmacological activities. The presence of a fluorine atom in the benzene ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynesThe reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . This method is efficient and yields high purity products, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluorobenzo[d]isoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the isoxazole ring to isoxazolines using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: DDQ, H₂CrO₄, KMnO₄, O₂, γ-MnO₂, chloranil, and nitrosylsulfuric acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Isoxazole derivatives with various substituents.
Reduction: Isoxazolines.
Substitution: Fluorine-substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzo[d]isoxazole has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Fluorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Isoxazole: A parent compound with similar structural features but without the fluorine atom.
2,1-Benzisoxazole: Another isoxazole derivative with a different substitution pattern on the benzene ring.
4-Chlorobenzo[d]isoxazole: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: 4-Fluorobenzo[d]isoxazole is unique due to the presence of the fluorine atom, which enhances its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts . This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1260751-84-5 |
|---|---|
Molekularformel |
C7H4FNO |
Molekulargewicht |
137.11 g/mol |
IUPAC-Name |
4-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C7H4FNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H |
InChI-Schlüssel |
WIJSJASAYRSKBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NO2)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
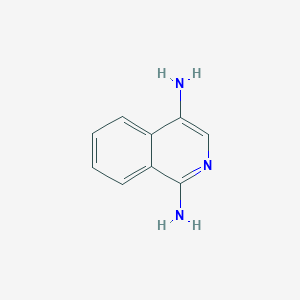
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)

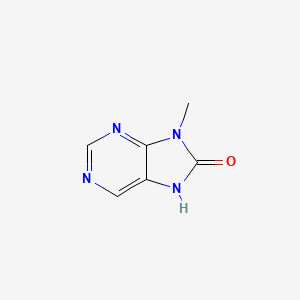
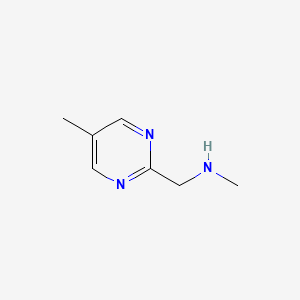
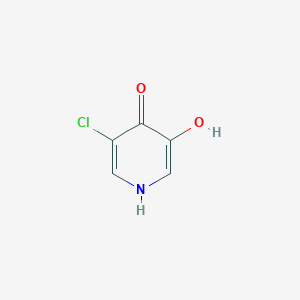



![3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B11921890.png)

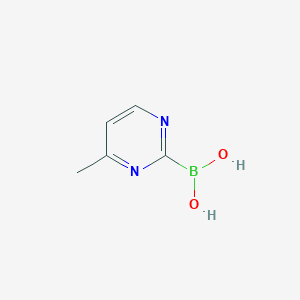
![3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one](/img/structure/B11921929.png)
